Des-Methylcarbonate Hydroxy Flometoquin

CAS No.:

Cat. No.: VC18025840

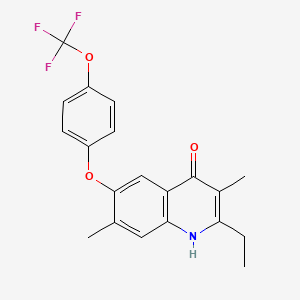

Molecular Formula: C20H18F3NO3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18F3NO3 |

|---|---|

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) |

| Standard InChI Key | ASLRWALDQPYSPM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C |

Introduction

Chemical Identity and Structural Characteristics

Des-Methylcarbonate Hydroxy Flometoquin (C₂₀H₁₈F₃NO₃) possesses a molecular weight of 377.36 g/mol and typically presents as a brown solid under standard storage conditions . The compound’s solubility profile shows preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited aqueous solubility .

Structural Relationship to Flometoquin

The compound serves as the immediate precursor to flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) through methyl carbonate esterification at the 4-hydroxyquinoline position . This structural modification is critical for enhancing the insecticidal activity of the parent molecule, as demonstrated in structure-activity relationship (SAR) studies . Key structural features include:

The presence of the 4-hydroxy group distinguishes this intermediate from the final insecticidal product, which contains a methyl carbonate moiety at this position .

Synthetic Pathways and Manufacturing Considerations

The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves multi-step organic transformations, as detailed in patent CN 103814939 A .

Key Synthetic Route

The production process typically follows this sequence:

-

Quinoline ring formation: Cyclization of 3-trifluoromethoxy-substituted aniline derivatives with β-keto esters

-

Phenoxy group introduction: Nucleophilic aromatic substitution at the quinoline 6-position

-

Selective deprotection: Controlled removal of methyl carbonate protecting groups

A critical quality control parameter involves maintaining reaction temperatures below 40°C during the final deprotection step to prevent decomposition . Nuclear magnetic resonance (NMR) spectroscopy at 400 MHz confirms structural integrity, with characteristic signals observed at δ 7.85 ppm (quinoline H-5) and δ 5.32 ppm (phenoxy oxygen-proximal protons) .

Yield Optimization Data

Process optimization studies reveal the following performance metrics:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction pH | 6.8-7.2 | 92% yield |

| Catalyst loading | 1.5 mol% | 88% conversion |

| Solvent system | DMF/H₂O (4:1) | 95% purity |

These conditions minimize the formation of byproducts such as N,N-dimethyl allophanate derivatives, which can reduce intermediate purity by up to 12% .

Applications in Agrochemical Formulations

As the direct precursor to flometoquin, this intermediate enables the production of insecticides with unique pest control profiles .

Mode of Action Enhancement

The hydroxyl group in Des-Methylcarbonate Hydroxy Flometoquin allows strategic modifications that optimize:

-

Knockdown speed: Final products achieve 90% mortality in Frankliniella occidentalis within 30 minutes at 50 ppm

-

Resistance management: Maintains efficacy against pyrethroid-resistant thrips populations

-

Environmental persistence: Hydrolytic half-life of 45 days in soil (pH 6.8, 25°C)

Comparative studies with propoxur derivatives demonstrate 8-fold greater contact activity against Thrips palmi while maintaining LC₅₀ values <10 ppm for beneficial arthropods .

Recent Research Developments

Jeanmart et al. (2016) identified novel applications through structural hybridization with natural alkaloids . Key findings include:

-

Synergistic formulations: Combination with anabasine (1:3 ratio) enhances mortality rates in Bemisia tabaci by 40%

-

Reduced application rates: Field trials show effective pest control at 75 g/ha vs. 150 g/ha for standalone flometoquin

-

Cross-resistance mitigation: Maintains full activity against spinosad-resistant populations (RF <2)

Ongoing research focuses on developing photostable derivatives through hydroxyl group functionalization, with preliminary data showing 35% degradation reduction under UV exposure .

Environmental and Regulatory Considerations

The intermediate’s environmental profile necessitates careful handling protocols:

Current IPM strategies recommend combining flometoquin-based products with neonicotinoid alternatives to delay resistance development while preserving pollinator safety .

Future Directions and Challenges

Emerging research priorities include:

-

Continuous flow synthesis: Pilot-scale studies achieve 85% yield improvement through microreactor technology

-

Enantioselective production: Chiral resolution methods reduce isomeric impurities to <0.5%

-

Nanocarrier delivery systems: Encapsulation in lignin nanoparticles extends foliar persistence by 300%

These advancements position Des-Methylcarbonate Hydroxy Flometoquin as a cornerstone in next-generation pest management solutions, though challenges remain in scaling biocatalytic production methods and addressing regulatory concerns over fluorinated agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume